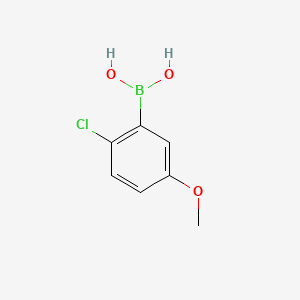

4-Chloro-2-fluoro-5-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

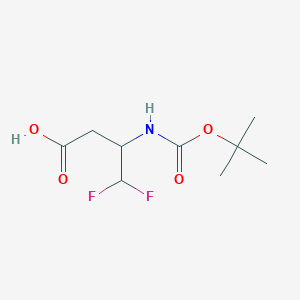

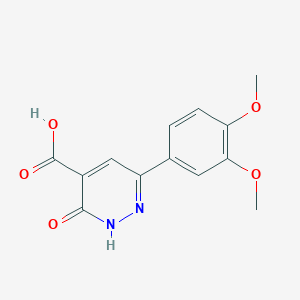

4-Chloro-2-fluoro-5-methylphenylboronic acid, also known as CFMB, is a boronic acid derivative. It belongs to the class of arylboronic acids that possess a boron atom bonded to an aryl group (phenyl) and two oxygen atoms in its anionic form. The molecular weight of this compound is 188.39 .

Synthesis Analysis

The synthesis of 4-Chloro-2-fluoro-5-methylphenylboronic acid can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoro-5-methylphenylboronic acid is1S/C7H7BClFO2/c1-4-2-5 (8 (11)12)7 (10)3-6 (4)9/h2-3,11-12H,1H3 . This code provides a unique representation of the molecular structure. Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 4-Chloro-2-fluoro-5-methylphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

4-Chloro-2-fluoro-5-methylphenylboronic acid is a solid .Applications De Recherche Scientifique

Fluorescence Quenching Studies

4-Chloro-2-fluoro-5-methylphenylboronic acid and similar compounds have been studied for their fluorescence quenching properties. Research by Geethanjali et al. (2015) delved into the fluorescence quenching of related boronic acid derivatives, examining their emission spectra and analyzing the Stern-Volmer quenching models. These studies are crucial for understanding the photophysical properties of these compounds, which can have implications in sensor development and other applications (Geethanjali, H. S., Nagaraja, D., & Melavanki, R. 2015).

Building Blocks for Synthesis

4-Chloro-2-fluoro-5-methylphenylboronic acid is a valuable building block in the synthesis of various complex molecules. Troegel et al. (2009) synthesized new potential building blocks for silicon-containing drugs, demonstrating the versatility of boronic acids in drug synthesis. The study highlights the compound's role in coupling reactions, which are fundamental in creating diverse molecular architectures with potential therapeutic applications (Troegel, D., Möller, F., Burschka, C., & Tacke, R. 2009).

Intermediates in Synthesis

This compound and its derivatives serve as intermediates in the synthesis of biologically active compounds. Zhang et al. (2019) used similar compounds as intermediates in the synthesis of anticancer drugs, emphasizing the role of these molecules in the development of new therapeutic agents (Zhang, Jianqing, et al. 2019).

Novel Synthesis Techniques

Research has also focused on developing new synthesis methods involving these compounds. Qiu et al. (2009) discussed a practical synthesis method for a related compound, reflecting the ongoing efforts to optimize and economize the synthesis of complex molecules, which can be crucial for large-scale production and industrial applications (Qiu, Yanan, et al. 2009).

Safety And Hazards

Orientations Futures

The Suzuki–Miyaura coupling reaction, which involves 4-Chloro-2-fluoro-5-methylphenylboronic acid, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method suggests that it could be further optimized and applied in the synthesis of a wide range of compounds in the future .

Propriétés

IUPAC Name |

(4-chloro-2-fluoro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYUEORYFOUSCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591303 |

Source

|

| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-5-methylphenylboronic acid | |

CAS RN |

325786-09-2 |

Source

|

| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.